(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone

Chiral building block Enantioselective synthesis Lipase-catalyzed resolution

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone (CAS 87655-21-8) is an enantiopure β-hydroxy ketone widely recognized as a versatile C2-symmetric chiral building block. Possessing a cyclohexanone core with gem-dimethyl substitution at the 2-position and a stereodefined (S)-configured hydroxyl at the 3-position, this compound serves as a critical precursor for the stereocontrolled synthesis of bioactive terpenoids, vitamins, and sesquiterpenoid natural products.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 87655-21-8
Cat. No. B1337895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
CAS87655-21-8
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1(C(CCCC1=O)O)C
InChIInChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3/t6-/m0/s1
InChIKeyMAGFJLNBFXFQGX-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 87655-21-8: (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone Procurement and Specification Guide for Chiral Synthesis


(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone (CAS 87655-21-8) is an enantiopure β-hydroxy ketone widely recognized as a versatile C2-symmetric chiral building block [1]. Possessing a cyclohexanone core with gem-dimethyl substitution at the 2-position and a stereodefined (S)-configured hydroxyl at the 3-position, this compound serves as a critical precursor for the stereocontrolled synthesis of bioactive terpenoids, vitamins, and sesquiterpenoid natural products [2]. Its primary differentiation lies not in standalone bioactivity but in its established role as a reliable chiral pool starting material with a rigid cyclic scaffold that minimizes conformational flexibility during stereoselective transformations [3].

Procurement Risk Alert: Why Substituting CAS 87655-21-8 with Generic or Racemic Analogs Fails in Stereoselective Synthesis


Generic substitution of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone with racemic mixtures or its (R)-enantiomer is not scientifically defensible in stereocontrolled synthetic workflows. The absolute stereochemical configuration at the C3 position directly determines the stereochemical outcome of downstream transformations—a principle validated in the total synthesis of (−)-stypoldione and polygodial, where the use of the (S)-enantiomer specifically enabled the correct absolute configuration of the final natural product [1]. Furthermore, the gem-dimethyl substitution pattern at C2 creates steric constraints that are absent in unsubstituted cyclohexanone analogs, fundamentally altering reaction trajectories and diastereoselectivity in key bond-forming steps . The quantitative evidence below substantiates why procurement decisions must prioritize this specific enantiomer over its closest analogs.

Quantitative Differentiation Evidence: CAS 87655-21-8 Versus Closest Analogs and Synthetic Alternatives


Comparative Enantiomeric Purity: Chemoenzymatic (S)-Enantiomer Versus Racemic Mixture

In the chemoenzymatic synthesis route reported by Chênevert et al., the (S)-enantiomer of 3-hydroxy-2,2-dimethylcyclohexanone was obtained with an enantiomeric excess (ee) of ≥98%, whereas the racemic mixture exhibits 0% ee and the alternative (R)-enantiomer was obtained separately via enzymatic hydrolysis of the meso-diacetate [1]. The target (S)-compound, when procured as CAS 87655-21-8, provides a defined single enantiomer with specific rotation [α]20/D of +21.0 to +25.0° (c=1, CHCl3), which serves as a quantitative quality control parameter absent in racemic commercial offerings . This level of stereochemical definition is essential for downstream asymmetric induction in natural product synthesis.

Chiral building block Enantioselective synthesis Lipase-catalyzed resolution

Synthetic Route Yield and Enantioselectivity: Asymmetric Transfer Hydrogenation Versus Baker's Yeast Reduction

Kreutziger et al. (2023) reported a direct comparative screening of transition metal catalysts for the enantioselective monoreduction of 2,2-dimethylcyclohexane-1,3-dione to yield 3-hydroxy-2,2-dimethylcyclohexanone. Among ruthenium, rhodium, and iridium TsDPEN complexes evaluated, the ruthenium complex performed best for this substrate, yielding the target hydroxy ketone in excellent yield with high enantiomeric excess [1]. This modern catalytic approach provides a direct synthetic alternative to the classical baker's yeast reduction method reported by Yanai et al. (1985), which afforded (S)-3-hydroxy-2,2-dimethylcyclohexanone that was subsequently employed to synthesize (S)-2-hydroxy-β-ionone in 96% ee [2]. The catalytic method offers advantages in scalability and reproducibility compared to whole-cell biotransformations.

Asymmetric catalysis Transfer hydrogenation Ruthenium TsDPEN complexes

Positional Isomer Differentiation: 3-Hydroxy Versus 4-Hydroxy-2,2-dimethylcyclohexanone in Enzymatic Preparation

Yamamoto et al. (1990) demonstrated the enzymatic preparation of (S)-4-hydroxy-2,2-dimethyl-1-cyclohexanone (the 4-hydroxy positional isomer) using baker's yeast reduction of a monoacetal precursor, achieving almost 100% ee, and via direct hydroxylation of 2,2-dimethyl-1-cyclohexanone using P-450 camphor monooxygenase [1]. While structurally related, the 4-hydroxy isomer differs fundamentally from the 3-hydroxy isomer (CAS 87655-21-8) in both synthetic accessibility and downstream reactivity. The 3-hydroxy isomer is derived from meso-2,2-dimethyl-1,3-cyclohexanediol [2] or 2,2-dimethylcyclohexane-1,3-dione [3] precursors, whereas the 4-hydroxy isomer requires distinct starting materials (1,4-cyclohexanediol or 2,2-dimethyl-1-cyclohexanone). This positional isomerism dictates entirely different retrosynthetic strategies in complex molecule construction.

Regioselective synthesis Chiral hydroxy ketones P450 monooxygenase

Validated Application Scenarios for CAS 87655-21-8 Based on Primary Literature Evidence


Enantioselective Synthesis of Bioactive Terpenoids and Vitamin D Metabolites

As demonstrated in the synthesis of (−)-stypoldione, the ichthyotoxic and cytotoxic metabolite of brown algae, (S)-3-hydroxy-2,2-dimethylcyclohexanone served as the defined chiral starting material that established the absolute configuration of the final natural product [1]. Similarly, this compound was employed as the key chiral building block for the enantioselective synthesis of the northern portion of 24,25-dihydroxy vitamin D3, where the remote asymmetric induction in an acid-catalyzed conjugate addition was critically dependent on the (S)-configuration [2].

Stereocontrolled Synthesis of Chiral Ionone Derivatives for Flavor and Fragrance Applications

The quantitative utility of (S)-3-hydroxy-2,2-dimethylcyclohexanone is exemplified in the synthesis of (S)-2-hydroxy-β-ionone, which was obtained in 96% ee when this chiral starting material was employed [1]. The high stereochemical fidelity transferred from the starting material to the product underscores the compound's value in synthesizing enantiopure ionone derivatives relevant to the flavor and fragrance industry, where stereochemical purity directly impacts olfactory and biological properties [2].

Total Synthesis of Sesquiterpenoid Natural Products Including Polygodial Enantiomers

Both natural and unnatural enantiomers of polygodial, an insect antifeedant sesquiterpene of the drimane family, were synthesized starting from 3-hydroxy-2,2-dimethylcyclohexanone as a single chiral source [1]. The compound's C2 gem-dimethyl substitution pattern provides the steric framework necessary for constructing the drimane skeleton, while the (S)-configuration at C3 enables the correct stereochemical relay required for the polygodial carbon framework [2].

Asymmetric Catalysis Methodology Development and Chiral Pool Expansion

The compound serves as a benchmark substrate for evaluating new asymmetric reduction methodologies, as demonstrated by the systematic screening of ruthenium, rhodium, and iridium TsDPEN complexes for the enantioselective monoreduction of 2,2-dimethylcyclohexane-1,3-dione [1]. Researchers developing novel chiral catalysts or biocatalytic desymmetrization protocols use this substrate to benchmark enantioselectivity and yield against established methods, with the ruthenium TsDPEN complex showing optimal performance for this specific substrate class [2].

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